molecular formula C9H16O2 B13873392 2-Methylcycloheptane-1-carboxylic acid

2-Methylcycloheptane-1-carboxylic acid

Cat. No.: B13873392
M. Wt: 156.22 g/mol
InChI Key: ONJHGEJPPSSKDU-UHFFFAOYSA-N
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Description

2-Methylcycloheptane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a seven-membered ring with a methyl group and a carboxylic acid functional group attached to it .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcycloheptane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. The specific methods for producing this compound on an industrial scale may include the use of catalytic oxidation processes and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methyl group or the hydrogen atoms on the ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated cycloalkanes, alkyl-substituted cycloalkanes.

Scientific Research Applications

2-Methylcycloheptane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylcycloheptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function. The methyl group and the cycloalkane ring contribute to the compound’s hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylcycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its smaller ring analogs

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methylcycloheptane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-7-5-3-2-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

ONJHGEJPPSSKDU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCC1C(=O)O

Origin of Product

United States

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